molecular formula C20H18N4O4 B6176221 1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 2580250-09-3

1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B6176221
CAS No.: 2580250-09-3
M. Wt: 378.4
InChI Key:
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Description

1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dimethoxybenzoyl chloride with 7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dimethoxybenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine stands out due to its unique combination of a pyrazoloquinoline core with methoxy and benzoyl functional groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

2580250-09-3

Molecular Formula

C20H18N4O4

Molecular Weight

378.4

Purity

95

Origin of Product

United States

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